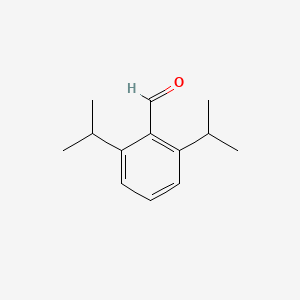

2,6-Diisopropylbenzaldehyde

概要

説明

2,6-Diisopropylbenzaldehyde is an organic compound with the chemical formula C14H18O. It is a colorless to pale yellow liquid with a strong odor. This compound is commonly used as a flavoring agent in the food industry. It is also a useful research chemical, particularly in the field of organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Diisopropylbenzaldehyde can be synthesized through various methods. One common method involves the palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as the carbon monoxide source . This method provides a straightforward route to obtain the desired aldehyde.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards.

化学反応の分析

Types of Reactions: 2,6-Diisopropylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: 2,6-Diisopropylbenzoic acid.

Reduction: 2,6-Diisopropylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

2,6-Diisopropylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of 2,6-Diisopropylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The aromatic ring structure allows for interactions with aromatic amino acids in proteins, influencing their function and activity.

類似化合物との比較

Benzaldehyde: A simpler aromatic aldehyde with a similar structure but without the isopropyl groups.

2,4-Diisopropylbenzaldehyde: Another isomer with different substitution patterns on the aromatic ring.

Uniqueness: 2,6-Diisopropylbenzaldehyde is unique due to the specific positioning of the isopropyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.

生物活性

2,6-Diisopropylbenzaldehyde (DIPBA) is an aromatic aldehyde characterized by two isopropyl groups attached to the benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and apoptotic properties. Understanding these activities is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : C13H16O

- Molecular Weight : 192.27 g/mol

- CAS Number : 179554-06-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DIPBA. It has shown moderate activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. This suggests that DIPBA can potentially be used as a lead compound in the development of new antibacterial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Enterococcus faecalis | 16 |

Anti-inflammatory Activity

DIPBA has demonstrated significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as interleukin-6 (IL-6). In studies involving K562 human leukemia cells, treatment with DIPBA resulted in a reduction of IL-6 levels by approximately 50%, indicating its potential utility in managing inflammatory diseases .

Induction of Apoptosis

The compound has also been shown to induce apoptosis in various cancer cell lines. In K562 cells, DIPBA increased reactive oxygen species (ROS) levels in a time-dependent manner, leading to mitochondrial dysfunction and subsequent activation of caspases 3 and 7. After 48 hours of exposure, caspase activity increased significantly, suggesting that DIPBA may trigger apoptosis through the mitochondrial pathway .

| Treatment Duration | Caspase Activity Increase (%) |

|---|---|

| 4 hours | 5 |

| 12 hours | 26 |

| 48 hours | 231 |

Case Studies

- Study on Leukemia Cells : A study conducted on K562 leukemia cells indicated that DIPBA not only inhibited IL-6 secretion but also induced apoptosis through ROS generation and mitochondrial dysfunction. This dual action positions DIPBA as a potential therapeutic agent for leukemia .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of various derivatives of benzaldehyde, including DIPBA. The results confirmed its moderate antibacterial activity against several strains, supporting further exploration for clinical applications .

特性

IUPAC Name |

2,6-di(propan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFISEJDSZLVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。